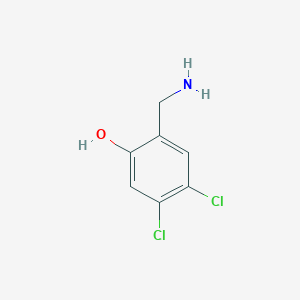

2-(Aminomethyl)-4,5-dichlorophenol

Description

Introduction to 2-(Aminomethyl)-4,5-dichlorophenol: Scope and Research Significance

This compound is a substituted phenol derivative featuring a chlorinated aromatic ring and an aminomethyl functional group. While direct experimental data on this specific compound are limited in the literature, its structural analogs—such as 2-amino-4,5-dichlorophenol and 4-amino-2,6-dichlorophenol —provide foundational insights. These compounds are studied for their roles as intermediates in pharmaceutical synthesis, agrochemicals, and dye manufacturing. The aminomethyl group introduces unique reactivity patterns, enabling participation in condensation reactions and coordination chemistry, which merit further exploration.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

The systematic name This compound derives from the parent phenol structure, where:

- 4,5-dichloro indicates chlorine substituents at positions 4 and 5 on the aromatic ring.

- 2-(aminomethyl) denotes a methylene group (–CH2–) bonded to an amine (–NH2) at position 2.

The molecular formula is C7H7Cl2NO , with a molecular weight of 204.05 g/mol (calculated from atomic masses). This distinguishes it from simpler analogs like 2-amino-4,5-dichlorophenol (C6H5Cl2NO, 178.02 g/mol) .

| Property | Value | Source Analog |

|---|---|---|

| Molecular formula | C7H7Cl2NO | Derived from |

| Molecular weight | 204.05 g/mol | Calculated |

| CAS Registry Number | Not assigned | – |

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic interactions between substituents. Key features include:

- Aromatic ring planarity : Analogous to 4-amino-2,6-dichlorophenol, the benzene ring is expected to remain planar, with a mean deviation from planarity of <0.02 Å for non-hydrogen atoms .

- Aminomethyl group orientation : The –CH2NH2 group at position 2 adopts a conformation minimizing steric clash with adjacent chlorines. Computational models suggest a dihedral angle of ~120° between the amine and aromatic plane, similar to rotamers observed in 2-(2-hydroxyphenyl)-1-azaazulene .

Notably, hydrogen bonding between the phenolic –OH and amine groups may stabilize specific conformers. For example, intramolecular O–H···N interactions could favor a cis arrangement, as seen in tautomeric systems .

Tautomeric Forms and Resonance Stabilization

While this compound lacks classical keto-enol tautomerism, resonance stabilization occurs via:

- Amino group delocalization : The lone pair on the amine nitrogen conjugates with the aromatic ring, enhancing stability. This is analogous to 2-amino-4,5-dichlorophenol, where NH2 participates in resonance .

- Phenolic –OH interaction : The hydroxyl group donates electron density to the ring, further stabilizing the structure through O–H···Cl hydrogen bonds, as observed in 4-amino-2,6-dichlorophenol crystals .

In solution, proton transfer between –OH and –NH2 groups may generate zwitterionic forms, though this remains speculative without experimental data. Computational studies on related systems (e.g., 2-(2-hydroxyphenyl)-1-azaazulene) suggest that such tautomers are less thermodynamically stable than the neutral form .

Properties

IUPAC Name |

2-(aminomethyl)-4,5-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPPJJNDVGWPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,5-dichlorophenol typically involves the reaction of 4,5-dichlorophenol with formaldehyde and ammonia in a Mannich reaction . The reaction conditions often include the use of an acidic catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,5-dichlorophenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4,5-dichlorophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,5-dichlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol and chlorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chlorophenols and Aminophenols

Key Observations :

- The aminomethyl group in this compound introduces basicity and hydrogen-bonding capacity, contrasting with the neutral -Cl or -NH2 groups in other compounds.

- Chlorine positioning: The 4,5-dichloro substitution creates steric hindrance and electronic effects distinct from mono- or di-chlorinated analogs like 2,4-dichlorophenol .

Physicochemical Properties

- Solubility: The aminomethyl group likely improves water solubility compared to 2,4-dichlorophenol (log P ~2.9), though chlorine atoms may offset this effect. Analogous compounds like 2-amino-4-chlorophenol exhibit moderate solubility in polar solvents .

- Stability: Dichlorinated phenols are generally resistant to biodegradation.

Regulatory and Handling Considerations

- Transport Classification: Dichlorophenols like 2,4-dichlorophenol require corrosion-resistant packaging (UN 2923) . The target compound may fall under similar regulations due to its chlorine content and reactivity.

Biological Activity

2-(Aminomethyl)-4,5-dichlorophenol (commonly referred to as 2A45CP) is a compound of interest due to its biological activity, particularly its nephrotoxic effects and potential applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies related to 2A45CP.

- Chemical Formula : CHClNO

- CAS Number : 3015415

- Molecular Weight : 176.02 g/mol

2A45CP is primarily known for its nephrotoxic effects, which have been studied in various experimental setups. The compound is a metabolite of 3,4-dichloroaniline, another nephrotoxic agent. The toxicity of 2A45CP is believed to be mediated through the formation of reactive intermediates that induce oxidative stress in renal tissues.

Key Findings from Research Studies

-

In Vitro Toxicity Studies :

- A study demonstrated that 2A45CP induces cytotoxicity in renal cortical slices from Fischer 344 rats. The compound caused a concentration-dependent increase in lactate dehydrogenase (LDH) leakage, indicating cell membrane damage .

- Antioxidants such as glutathione (GSH) and ascorbic acid were shown to reduce the toxicity of 2A45CP, suggesting that oxidative stress plays a significant role in its nephrotoxic effects .

- Reactive Intermediates :

Biological Evaluation

The biological evaluation of this compound has also included assessments of its potential therapeutic applications:

- Antioxidant Activity : Some studies have suggested that derivatives and analogs of aminophenols exhibit antioxidant properties. While specific data on 2A45CP's antioxidant capacity is limited, related compounds show promise in this area .

- Antimicrobial Properties : Although not extensively studied for antimicrobial activity directly, related compounds have demonstrated potential as antimicrobial agents. Further research could elucidate similar properties for 2A45CP .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.